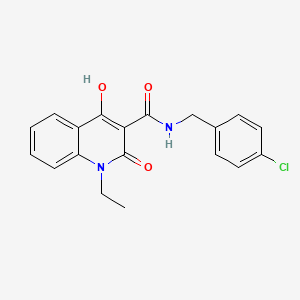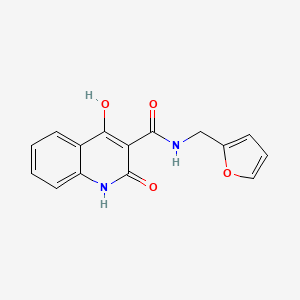
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the class of quinolinecarboxamides. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. DMQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptors, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This results in the inhibition of excitatory neurotransmission and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects in the brain. It has been found to reduce the amplitude and frequency of excitatory postsynaptic potentials, decrease the release of glutamate, and inhibit long-term potentiation. N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high selectivity for AMPA receptors, which allows for precise modulation of glutamatergic signaling. It is also relatively stable and easy to handle compared to other glutamate receptor antagonists. However, one limitation of using N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its short half-life, which requires frequent administration or continuous perfusion in experiments.
将来の方向性
There are several potential future directions for the use of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in scientific research. One area of interest is the development of novel therapeutics for neurodegenerative diseases based on the neuroprotective effects of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another direction is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the development of more potent and selective AMPA receptor antagonists based on the structure of N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide could lead to new insights into the glutamatergic system and its role in brain function and dysfunction.
合成法
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized through a multistep process that involves the condensation of 2,4-dimethylphenylacetonitrile with ethyl oxalyl chloride, followed by cyclization with ammonia and subsequent hydrolysis. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been widely used in scientific research for its ability to selectively block AMPA receptors, which are involved in excitatory neurotransmission in the brain. This makes it a valuable tool for studying the physiological and pathological functions of the glutamatergic system. N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been used in various studies to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-8-13(11(2)9-10)19-17(22)15-16(21)12-5-3-4-6-14(12)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCOVCDGLKVVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)




